molecular formula C9H6BrClO3 B13568451 3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid

3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B13568451
M. Wt: 277.50 g/mol
InChI Key: GVOMEQCYYGEURN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrClO3 This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the ketone and carboxylic acid groups, allow the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-4-chlorophenyl)-2-oxopropanoic acid is unique due to the combination of bromine, chlorine, ketone, and carboxylic acid functional groups in a single molecule

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(3-bromo-4-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

GVOMEQCYYGEURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Br)Cl

Origin of Product

United States

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